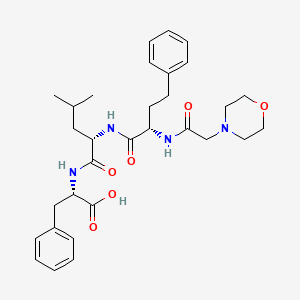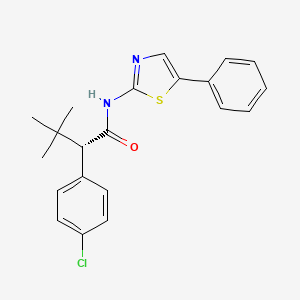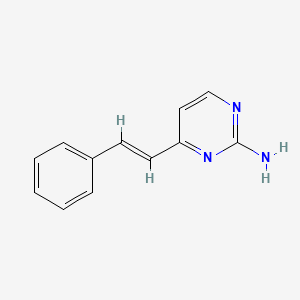
酸性橙7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
酸性橙7,也称为2-萘酚橙,是一种偶氮染料,广泛应用于各个行业。它以其鲜艳的橙色而闻名,主要用于羊毛染色。 该化合物的特征是其化学式 ( \text{C}{16}\text{H}{11}\text{N}2\text{NaO}_4\text{S} ) 和摩尔质量350.32 g/mol {_svg_1}.
科学研究应用
酸性橙7具有广泛的科学研究应用:
作用机制
酸性橙7的作用机制涉及它与各种分子靶标的相互作用。 该化合物的作用主要归因于其与蛋白质和其他大分子形成牢固键的能力,从而导致其结构和功能发生变化 . 其作用涉及的途径包括在其降解过程中形成活性氧,这会导致生物系统中的氧化应激 .
安全和危害
Acid Orange 7 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Acid Orange 7 .
未来方向
The future directions in the research of Acid Orange 7 are largely focused on finding effective and environmentally friendly methods for its degradation . Microorganisms have emerged as promising agents for this purpose due to their inherent eco-friendly nature . The comprehensive insights provided in the studies contribute to the evolving discourse on sustainable and environmentally benign approaches for mitigating the impact of azo dyes on global water resources .
准备方法
酸性橙7通过偶氮偶联反应合成。 该过程涉及β-萘酚与磺胺酸的重氮衍生物的偶联 . 反应条件通常包括保持受控的温度和pH值,以确保偶氮键的成功形成。 工业生产方法通常涉及大型反应器,在反应器中,反应物在受控条件下混合,以大量生产染料 .
化学反应分析
相似化合物的比较
酸性橙7与其他偶氮染料(如酸性橙8和酸性橙10)进行比较。 虽然所有这些化合物都具有相似的偶氮结构,但this compound由于其特定的分子构型而具有独特之处,这使其具有独特的颜色特性和反应性 . 类似的化合物包括:
酸性橙8: 另一种偶氮染料,在芳环上具有略微不同的取代基。
酸性橙10: 以其在不同工业应用中的用途而闻名,但具有类似的化学性质.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Orange 7 involves the diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water and add 10 mL of hydrochloric acid.", "Dissolve 6.5 g of sodium nitrite in 50 mL of water and add it to the sulfanilic acid solution at 0-5°C.", "Stir the mixture for 10 minutes and then add 15 mL of N,N-dimethylaniline.", "Add 10 mL of sodium hydroxide solution to the mixture and stir for 30 minutes.", "Filter the resulting precipitate and wash it with water.", "Dry the product in a desiccator and recrystallize it from hot water to obtain Acid Orange 7." ] } | |
CAS 编号 |
633-96-5 |
分子式 |
C16H12N2NaO4S |
分子量 |
351.3 g/mol |
IUPAC 名称 |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22); |
InChI 键 |
HMCJIBHBYMZCHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na] |
外观 |
Solid powder |
物理描述 |
Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. Acid Orange 7; NSC 9853; NSC-9853; NSC9853; No. 177 Orange Lake; Pure Orange II S; Acid Orange II; Tangarine Lake X-917; |
产品来源 |
United States |
Q1: What is the molecular formula and weight of Acid Orange 7?
A1: Acid Orange 7 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.
Q2: What spectroscopic data is available for Acid Orange 7?
A2: Researchers utilize UV-Vis spectrophotometry to analyze AO7, typically measuring its absorbance at a wavelength of 484 nm. [, , , ] This technique is valuable for monitoring its concentration during degradation studies.
Q3: How does pH affect the spectral properties of Acid Orange 7?
A3: Research suggests that pH does not significantly impact the absorbance of AO7 in aqueous solutions, indicating its stability across a range of pH levels. [] This stability is crucial for its use in various applications.
Q4: Are there any catalytic applications of Acid Orange 7 itself?
A4: While Acid Orange 7 is not typically used as a catalyst, its degradation process often involves catalysts. For instance, studies explore the use of TiO2-based films doped with cobalt, nitrogen, and erbium-doped yttrium aluminum garnet (Er3+:Y3Al5O12) for the sonocatalytic degradation of AO7. []
Q5: Have there been computational studies on the degradation of Acid Orange 7?
A5: Yes, density functional theory (DFT) calculations have been used to model the oxidative degradation of Acid Orange 7 by hydroxyl radicals. [] These simulations provide insights into the degradation mechanism and pathways.
Q6: How does the structure of Acid Orange 7 affect its degradability?
A6: Research indicates that the presence of the azo linkage (-N=N-) in Acid Orange 7's structure makes it susceptible to degradation via processes like hydroxyl radical attack. [] Understanding the structure-activity relationship is crucial for developing efficient degradation methods.
Q7: Is there information available on specific SHE regulations regarding Acid Orange 7?
A7: The provided research papers focus on the scientific aspects of Acid Orange 7 and do not delve into specific SHE regulations.
Q8: What are the environmental concerns associated with Acid Orange 7?
A8: Acid Orange 7, being a synthetic azo dye, raises environmental concerns due to its potential toxicity and resistance to biodegradation. Its presence in wastewater can be detrimental to aquatic life and ecosystems. [, , ]
Q9: What methods have been explored for the removal of Acid Orange 7 from wastewater?
A9: Numerous methods have been investigated for the efficient removal of AO7 from wastewater, including:
- Adsorption: Utilizing materials like activated charcoal from cow bones, [] Kenya tea residue, [, ] canola stalks, [] peanut shell biochar supported with kaolinite, [] and mesoporous CeO2 powders. [, ]
- Photocatalytic Degradation: Employing catalysts such as TiO2-based films, [, ] ZnO nanostructures prepared with activated carbon, [] and monoclinic BiVO4 photocatalyst films. []
- Advanced Oxidation Processes (AOPs): Utilizing methods like the Fenton process (involving hydrogen peroxide and ferrous ions), [, ] ozonation, [, ] and combinations of UV radiation, ultrasound, and MgO nanoparticles. []
- Bioremediation: Exploring the use of white rot fungi like Phanerochaete chrysosporium, Schizophyllum commune, and Lenzites eximia for the decolorization of AO7. []
- Membrane Filtration: Employing multichannel membrane filtration for the separation and preconcentration of AO7. [, ]
Q10: How effective is the Fenton process in degrading Acid Orange 7?
A10: Research demonstrates the effectiveness of the Fenton process in degrading Acid Orange 7. Studies have shown complete decolorization of AO7 within a short contact time, highlighting the potential of this advanced oxidation process for treating wastewater containing this dye. []
Q11: Can bioremediation be used to treat Acid Orange 7?
A11: Yes, various studies have investigated the use of white rot fungi for the bioremediation of textile dyes, including Acid Orange 7. These fungi produce enzymes capable of breaking down complex dye molecules. []
Q12: What are the by-products of Acid Orange 7 degradation?
A12: The degradation of Acid Orange 7 can result in the formation of various byproducts, some of which might be toxic. For instance, ozonation of AO7 has been shown to produce aniline, 1-naphthylamine, 2-naphthol, and 1,4-naphthalenediol. [] It is essential to ensure the complete mineralization of AO7 to prevent the formation of harmful byproducts.
Q13: What is known about the dissolution and solubility of Acid Orange 7?
A13: Although specific dissolution rates were not provided in the research papers, Acid Orange 7 is known to be soluble in water, which is a significant factor contributing to its presence in wastewater.
Q14: What analytical techniques are used to study Acid Orange 7?
A14: Researchers employ various analytical techniques for studying Acid Orange 7:
- UV-Vis Spectrophotometry: For quantifying AO7 concentration based on its absorbance at specific wavelengths. [, , , ]
- High-Performance Liquid Chromatography (HPLC): For separating and quantifying AO7 in complex mixtures, such as food samples. []
- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and characterizing the intermediate byproducts formed during the degradation of AO7. [, ]
- Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of adsorbents used for removing AO7. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups present in AO7 and analyzing changes in its chemical structure during degradation. [, , , , ]
- X-ray Diffraction (XRD): For determining the crystal structure of catalysts used in the degradation of AO7. [, , , ]
Q15: How are analytical methods for Acid Orange 7 validated?
A15: Analytical methods for Acid Orange 7 are typically validated by assessing their accuracy, precision, and specificity. Researchers establish calibration curves, determine limits of detection and quantification, and perform recovery studies to ensure the reliability and reproducibility of the analytical data. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



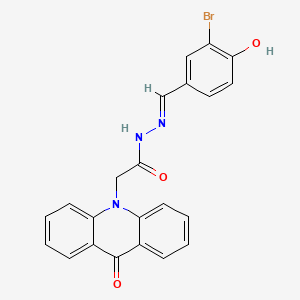


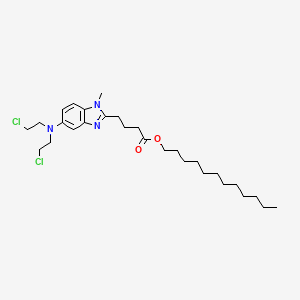
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)
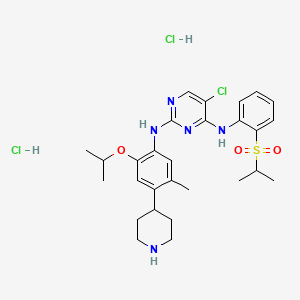
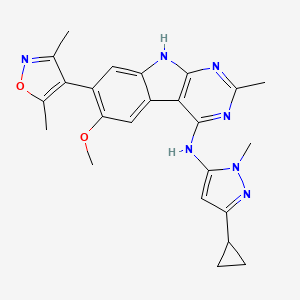

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
